molecular formula C21H24N2O3 B5533390 5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(2-pyridin-3-ylethyl)piperidin-2-one

5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(2-pyridin-3-ylethyl)piperidin-2-one

Cat. No. B5533390
M. Wt: 352.4 g/mol
InChI Key: DXQLLWNWOAUAQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives, including those with benzodioxolylmethyl groups, often involves structure-activity relationship (SAR) studies to identify potent inhibitors or activators for specific biological targets. For example, compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating the importance of the indanone moiety for biological activity (Sugimoto et al., 1995).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives reveal insights into their chemical behavior and potential interactions with biological molecules. Studies like those on 5-(2H-1,3-benzodioxol-5-yl)-N-cyclohexylpenta-2,4-dienamide and its derivatives provide detailed geometrical parameters, indicating electron conjugation and structural features crucial for their biological activities (Ezawa et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often explored through various organic transformations, including cyclizations and substitutions, to yield novel derivatives with potentially enhanced biological activity. For instance, piperidine-mediated cyclizations have been employed to synthesize chromeno[2,3-b]pyridine derivatives, demonstrating the versatility of piperidine scaffolds in facilitating heterocyclic ring formations (Zhang et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of these compounds, including their solubility, melting points, and crystal structures, are essential for understanding their stability and suitability for further development as therapeutic agents. Research on compounds like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and its derivatives has provided valuable data on the influence of intramolecular and intermolecular hydrogen bonds on their conformation and stability (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are crucial for the development of these compounds as pharmaceuticals. For example, the selective inhibition of nitric oxide formation by certain piperidine analogs highlights the therapeutic potential of these molecules in mitigating inflammatory responses (Wei et al., 2007).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-1-(2-pyridin-3-ylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(12-17-4-5-18-19(11-17)26-15-25-18)8-6-20(24)23(14-21)10-7-16-3-2-9-22-13-16/h2-5,9,11,13H,6-8,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQLLWNWOAUAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N(C1)CCC2=CN=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-1-(2-pyridin-3-ylethyl)piperidin-2-one

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